Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-
Description
Chemical Structure: The compound features a phenol core substituted at the 2- and 6-positions with tert-butyl (1,1-dimethylethyl) groups, providing steric hindrance and oxidative stability.
Properties
CAS No. |
6029-97-6 |
|---|---|
Molecular Formula |
C22H27NOS2 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C22H27NOS2/c1-21(2,3)15-11-14(12-16(19(15)24)22(4,5)6)13-25-20-23-17-9-7-8-10-18(17)26-20/h7-12,24H,13H2,1-6H3 |
InChI Key |
ZYYUZUSSUOFZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2-mercaptobenzothiazole with a suitable phenol derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in this process. The compound’s antifungal activity is linked to its ability to disrupt the mitochondrial function of fungal cells, leading to cell death .
Comparison with Similar Compounds
Key Properties :
- Steric Hindrance: The tert-butyl groups shield the phenolic hydroxyl group, enhancing resistance to oxidation and degradation.
- Electron Effects : The benzothiazole-thio substituent may influence electronic properties, including radical scavenging capacity and reactivity in substitution reactions.
- Applications : Such compounds are often used as antioxidants in polymers, stabilizers in lubricants, or intermediates in organic synthesis.
Comparison with Structurally Similar Compounds
Phenol, 4-(2-Benzoxazolyl)-2,6-bis(1,1-dimethylethyl)- (CAS 835-64-3)
Structural Differences :
- The benzoxazole ring replaces benzothiazole, substituting oxygen for sulfur in the heterocycle.
- The thioether linkage is absent; instead, a direct bond connects the methyl group to benzoxazole.
Impact on Properties :
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(diphenylamino)- (CAS 10419-65-5)
Structural Differences :
- A diphenylamino group replaces the benzothiazole-thio substituent.
Impact on Properties :
- Electron Donation: The diphenylamino group is strongly electron-donating, increasing the phenolic oxygen’s electron density and antioxidant activity.
- Solubility: Bulky diphenylamino groups enhance solubility in nonpolar matrices like plastics or rubbers.
- Applications : Widely used as a stabilizer in fuels and synthetic resins due to superior radical-trapping efficiency .
Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl (CAS 4306-88-1)
Structural Differences :
- A linear nonyl chain replaces the aromatic heterocycle.
Impact on Properties :
- Hydrophobicity: The nonyl chain increases hydrophobicity, improving compatibility with hydrocarbon-based lubricants.
- Antioxidant Mechanism : Acts primarily via hydrogen atom transfer (HAT) rather than single-electron transfer (SET), reducing catalytic decomposition in oils.
- Applications : Common in engine oils and industrial lubricants .
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(triphenylsilyl)- (CAS 88954-10-3)
Structural Differences :
- A triphenylsilyl group replaces the benzothiazole-thio substituent.
Impact on Properties :
- Steric Bulk : The silyl group provides extreme steric protection, significantly delaying oxidative degradation.
- Thermal Stability : Silicon’s thermal conductivity enhances heat dissipation in high-temperature applications.
- Applications : Used in silicone-based polymers and high-performance coatings .
Phenol, 4-[(1,1-Dimethylethyl)-2,6-bis(1,1-dimethylethyl)- (DTBSBP, CAS 17540-75-9)
Structural Differences :
- A branched 1-methylpropyl group replaces the benzothiazole-thio substituent.
Impact on Properties :
- Environmental Persistence : The alkyl chain increases persistence in environmental matrices, raising regulatory concerns.
- Toxicity : Classified as low toxicity to aquatic organisms but bioaccumulative in fatty tissues .
Research Findings and Trends
- Antioxidant Efficiency : Benzothiazole-thio derivatives exhibit superior radical scavenging compared to alkyl-substituted analogs due to sulfur’s thiyl radical stabilization .
- Regulatory Considerations: Alkylphenols like DTBSBP face stricter regulations due to environmental persistence, whereas aromatic heterocyclic derivatives are preferred for industrial applications .
- Synthetic Accessibility : Benzothiazole-thio derivatives require multi-step syntheses involving thiol coupling, while alkyl-substituted analogs are simpler to prepare .
Biological Activity
Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-, commonly referred to as a benzothiazole derivative, has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, including antibacterial, antifungal, and antitumor effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H29NOS2
- Molecular Weight : 399.61 g/mol
- CAS Number : 6029-97-6
The presence of the benzothiazole moiety is significant in determining its biological activity.
Antibacterial Activity
Research has demonstrated that phenolic compounds, particularly those with benzothiazole groups, exhibit notable antibacterial properties. For instance:
- A study evaluated the antibacterial activity of synthesized benzothiazole derivatives against various bacterial strains. The results indicated that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 50 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 100 | Escherichia coli |
| Compound C | 75 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. The following findings were reported:
- The compound demonstrated antifungal properties against several fungal strains in vitro. A specific derivative was found to inhibit fungal growth at concentrations ranging from 25 to 100 µg/mL .
Antitumor Activity
The antitumor potential of phenol derivatives has been a significant area of research. Studies indicate that:
- Compounds derived from benzothiazoles have shown promising antitumor activity in various cancer cell lines. For example, one study reported that specific derivatives inhibited cell proliferation in MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines with IC50 values ranging from 6.46 to 6.56 µM .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 | 6.46 | Moderate Inhibition |
| SK-Hep-1 | 6.56 | Moderate Inhibition |
The biological activity of phenol derivatives is often attributed to their ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds exhibit antioxidant properties by scavenging ROS, which can lead to reduced oxidative stress in cells .
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression and bacterial resistance mechanisms .
Case Studies
- Study on Antibacterial Efficacy : A comprehensive study involving the synthesis of various benzothiazole derivatives highlighted their effectiveness against resistant bacterial strains. The study utilized standard protocols for determining MIC and demonstrated the potential for developing new antibacterial agents based on these compounds .
- Antitumor Activity Evaluation : Another research effort focused on evaluating the cytotoxic effects of phenolic compounds on different cancer cell lines. The findings indicated significant inhibition of cell growth, suggesting a pathway for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
